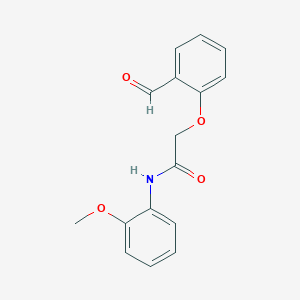![molecular formula C19H18N4O2S2 B307664 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307664.png)
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazepine derivatives, which have shown promising results in medicinal chemistry, drug discovery, and other areas of research.
Mecanismo De Acción
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, studies have shown that this compound may inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis, which is a form of programmed cell death that plays a role in the regulation of cell growth and development. In addition, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has shown promising results in various assays and has potential applications in various fields of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and selectivity for specific applications.
Direcciones Futuras
There are several future directions for research on 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of this compound and its potential applications in various fields of research. Another direction is to optimize the synthesis method for this compound and develop new analogs with improved efficacy and selectivity. Finally, research can be conducted to evaluate the toxicity and pharmacokinetics of this compound in vivo, which will be important for the development of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The starting material for the synthesis is 2-aminobenzoxazole, which is reacted with ethyl acetoacetate to form 2-oxo-2H-benzoxazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 3-(methylsulfanyl)-2-oxo-2H-benzoxazole-6-carboxylic acid ethyl ester. The next step involves the reaction of this intermediate with 2-chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one to form 7-chloro-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Finally, this compound is reacted with butyric anhydride to form this compound.
Aplicaciones Científicas De Investigación
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In addition, this compound has shown potential applications in the field of materials science, where it has been studied for its optical and electronic properties.
Propiedades
Fórmula molecular |
C19H18N4O2S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-(3-methylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C19H18N4O2S2/c1-3-7-15(24)23-13-9-5-4-8-12(13)16-17(20-19(26-2)22-21-16)25-18(23)14-10-6-11-27-14/h4-6,8-11,18H,3,7H2,1-2H3 |
Clave InChI |
VJTATNOPIPTWQF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4 |
SMILES canónico |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307597.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)